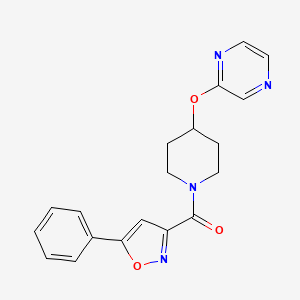

![molecular formula C17H16N2O2S2 B2384163 3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326879-19-9](/img/structure/B2384163.png)

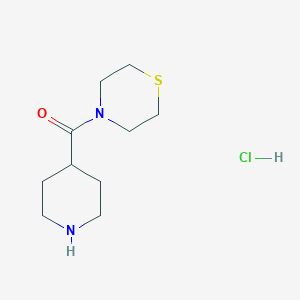

3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one” is a thienopyrimidine derivative . Thienopyrimidines are heterocyclic organic compounds that show diverse biological activities including anti-inflammatory and anti-cancer properties .

Synthesis Analysis

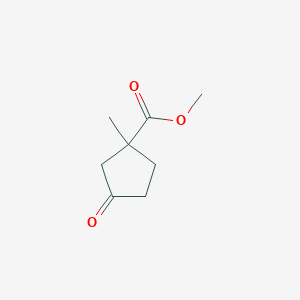

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis

The molecular formula of the compound is C17H16N2O2S2, and its molecular weight is 344.45. The structure of the compound includes a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a heterocyclic ring system containing sulfur and nitrogen atoms .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4(3H)-ones can undergo various chemical reactions, including cyclization, phosphorylation, and other transformations .Scientific Research Applications

Fluorescent Properties and Computational Analysis

Researchers have synthesized new fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine derivatives, to explore their solid-state fluorescence properties. Among these, specific derivatives demonstrated strong fluorescence, a finding supported by ab initio quantum-chemical calculations. Such properties suggest their potential application in materials science, particularly in the development of new fluorescent materials for biochemical sensors or imaging technologies (Yokota et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. The integration of different groups into the thieno[3,2-d]pyrimidine ring has shown to enhance these biological activities, indicating their potential as new therapeutic agents for treating infections and inflammation (Tolba et al., 2018).

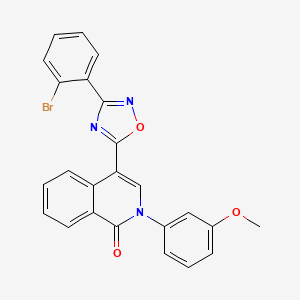

Anticancer Activity

Some thieno[3,2-d]pyrimidine derivatives have been synthesized and screened for their anticancer activity. A series of these compounds exhibited significant growth inhibitory effects on various human cancer cell lines, suggesting their potential as leads for the development of new anticancer drugs. The activities were comparable to those of established chemotherapy drugs in some cases, highlighting the therapeutic promise of thieno[3,2-d]pyrimidine derivatives in oncology research (Hafez & El-Gazzar, 2017).

Synthesis Efficiency and Green Chemistry

Advancements in the synthesis of thieno[3,2-d]pyrimidine derivatives have been achieved through green chemistry approaches. For example, a catalytic four-component reaction has been developed to synthesize thieno[3,2-d]pyrimidin-4(3H)-ones, characterized by step economy and reduced environmental impact. This method represents a more sustainable approach to producing these compounds, which could be beneficial in pharmaceutical manufacturing (Shi et al., 2018).

Mechanism of Action

Future Directions

Thieno[3,2-d]pyrimidin-4(3H)-ones, including “3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one”, show promise as potential anti-cancer agents, particularly against cancers where PI3K is overexpressed . Future research could focus on optimizing these compounds to enhance their anti-cancer activity .

properties

IUPAC Name |

3-cyclopropyl-2-[(4-methoxyphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-21-13-6-2-11(3-7-13)10-23-17-18-14-8-9-22-15(14)16(20)19(17)12-4-5-12/h2-3,6-9,12H,4-5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWITANFWWVOOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4CC4)SC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2384085.png)

![6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2384090.png)

![[2-(Thiophen-2-yl)ethyl]thiourea](/img/structure/B2384100.png)

![2-sec-butyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2384103.png)